molecular formula C21H18N2O3S3 B2642137 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide CAS No. 886960-62-9

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide

Cat. No.: B2642137
CAS No.: 886960-62-9
M. Wt: 442.57
InChI Key: YLRBZRLMGCPKAL-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide is a complex organic compound that features a combination of benzenesulfonyl, benzothiazolyl, and dimethylthiophenyl groups

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide typically involves multiple steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Sulfonylation: The benzothiazole derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated benzothiazole with 4,5-dimethylthiophene-2-carboxylic acid or its derivative to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiophene rings.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide stands out due to its combination of sulfonyl, benzothiazole, and thiophene groups, which confer unique chemical and biological properties. This makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S3/c1-13-14(2)27-21(19(13)20-22-16-10-6-7-11-17(16)28-20)23-18(24)12-29(25,26)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRBZRLMGCPKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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